![molecular formula C14H8ClF4N3 B3003957 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-12-8](/img/structure/B3003957.png)

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

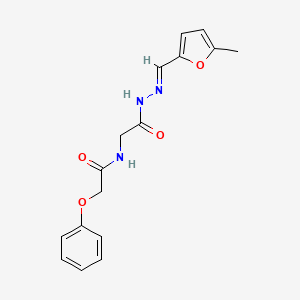

Pyrazolo[1,5-a]pyrimidine derivatives, such as “3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine”, are a large family of N-heterocyclic compounds. They have a significant impact in medicinal chemistry and have attracted attention in material science due to their notable photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: Melting point 249 °C; Yield 85%, IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H); 13 C NMR (100 MHz, CDCl 3): δ 21.65, 103.09, 106.37, 118.36, 122.02, 127.58, 129.04, 129.07, 129.23, 129.46, 129.95, 133.15, 142.27, 152.58, 153.15; MS: m/z 397.02 [M+1] +; Elemental analysis: Calcd. for C 20 H 15 F 3 N 6: C, 60.60; H, 3.81; N, 21.20; Found: C, 59.85; H, 3.32; N, 21.63 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activities

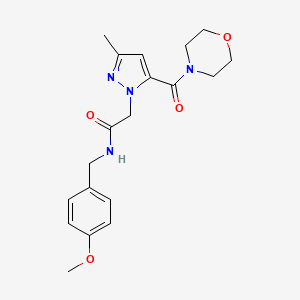

Pyrimidines, including the compound , have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

NF-κB and AP-1 Inhibitors

Some derivatives of pyrimidines have been identified as inhibitors of NF-κB and AP-1, two proteins that play key roles in inflammatory and immune responses .

Agrochemical Applications

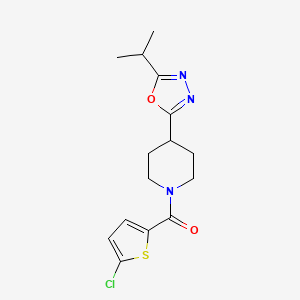

Trifluoromethylpyridine (TFMP) derivatives, which include the compound , are widely used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Fluorescence Studies

Pyrazolo[1,5-a]pyrimidines-based fluorophores, which include the compound , have shown very good photobleaching performance when continuously excited at 365 nm with a xenon lamp . This makes them potentially useful in various fluorescence-based applications.

Inhibitory Activity Against Certain Diseases

Some pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity with low IC50 values, making them potential candidates for the development of new therapeutic agents .

Wirkmechanismus

Target of Action

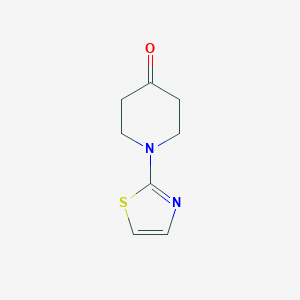

Similar compounds have been shown to target monoamine oxidase b , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and leading to changes in neurotransmitter metabolism .

Biochemical Pathways

Given its potential target, it may influence the metabolic pathways of monoamine neurotransmitters, such as dopamine and serotonin .

Result of Action

Inhibition of monoamine oxidase b could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter .

Safety and Hazards

Zukünftige Richtungen

The synthetic transformations involving the Pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .

Eigenschaften

IUPAC Name |

3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZEGAQKWTXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)

methanone](/img/structure/B3003890.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)